
Ethyl 2-(4-chlorophenoxy)-3-hydroxyhexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(4-chlorophenoxy)-3-hydroxyhexanoate is an organic compound with the molecular formula C14H19ClO4 It is a derivative of hexanoic acid, featuring a chlorophenoxy group and a hydroxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-chlorophenoxy)-3-hydroxyhexanoate typically involves the esterification of 2-(4-chlorophenoxy)-3-hydroxyhexanoic acid with ethanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The post-treatment process involves cooling the reaction mixture, quenching with a suitable reagent, and purification through extraction and drying .
化学反応の分析
Types of Reactions
Ethyl 2-(4-chlorophenoxy)-3-hydroxyhexanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products
Oxidation: Formation of 2-(4-chlorophenoxy)-3-oxohexanoate.
Reduction: Formation of 2-(4-chlorophenoxy)-3-hydroxyhexanol.
Substitution: Formation of 2-(4-alkoxyphenoxy)-3-hydroxyhexanoate.
科学的研究の応用
Ethyl 2-(4-chlorophenoxy)-3-hydroxyhexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and as a precursor for agrochemicals.
作用機序
The mechanism of action of Ethyl 2-(4-chlorophenoxy)-3-hydroxyhexanoate involves its interaction with specific molecular targets. The chlorophenoxy group can mimic natural substrates, allowing the compound to bind to enzymes or receptors, thereby modulating their activity. The hydroxy group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity .
類似化合物との比較
Ethyl 2-(4-chlorophenoxy)-3-hydroxyhexanoate can be compared with other similar compounds, such as:
Ethyl 2-(4-chlorophenoxy)acetate: Lacks the hydroxy group, resulting in different reactivity and biological activity.
Ethyl 2-(4-bromophenoxy)-3-hydroxyhexanoate: The bromine atom can alter the compound’s electronic properties and reactivity.
Ethyl 2-(4-methylphenoxy)-3-hydroxyhexanoate: The methyl group can influence the compound’s steric and electronic characteristics.
特性
CAS番号 |
848890-33-5 |
|---|---|
分子式 |
C14H19ClO4 |
分子量 |
286.75 g/mol |
IUPAC名 |
ethyl 2-(4-chlorophenoxy)-3-hydroxyhexanoate |
InChI |
InChI=1S/C14H19ClO4/c1-3-5-12(16)13(14(17)18-4-2)19-11-8-6-10(15)7-9-11/h6-9,12-13,16H,3-5H2,1-2H3 |
InChIキー |
QLDIWHAXPFQPJL-UHFFFAOYSA-N |
正規SMILES |
CCCC(C(C(=O)OCC)OC1=CC=C(C=C1)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



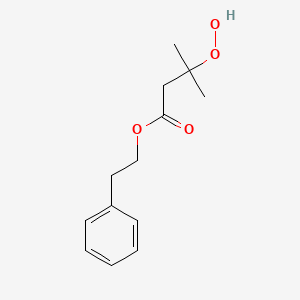
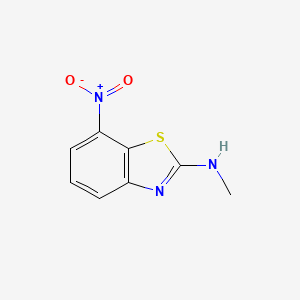
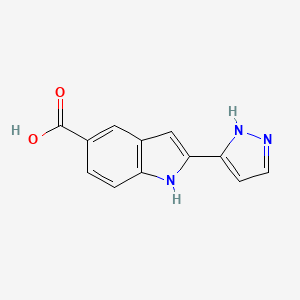
![1,1'-[(2,5-Diiodo-1,4-phenylene)di(ethene-2,1-diyl)]bis[4-(propan-2-yl)benzene]](/img/structure/B14205105.png)
![2-{[5-Chloro-2-(thiophen-2-yl)-1,3-thiazol-4-yl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14205117.png)
![3-[Bis(4-methylphenyl)amino]phenyl prop-2-enoate](/img/structure/B14205121.png)
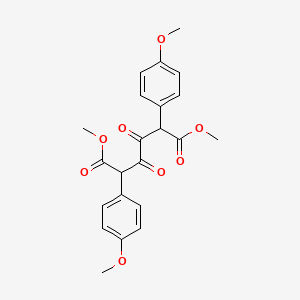
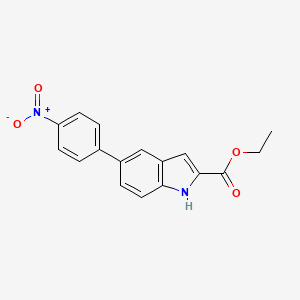
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-difluorophenyl)-3-methyl-](/img/structure/B14205147.png)



![Hexadecyl 3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate](/img/structure/B14205162.png)
